molecular formula C26H21N3O4S B2838586 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 899742-29-1

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B2838586
M. Wt: 471.53
InChI Key: WHLOGXXWAPFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity Against TS and DHFR

Compounds structurally related to "2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide" have been synthesized and evaluated for their dual inhibitory activity against TS and DHFR. These enzymes are essential for nucleotide synthesis in rapidly dividing cells, such as cancer cells. The classical and nonclassical analogues of these compounds have demonstrated potent dual inhibitory effects, making them highly relevant in the context of anticancer drug development. For instance, a study by Gangjee et al. (2008) on classical and nonclassical antifolates highlighted the synthesis of compounds with potent dual inhibitory activities against human TS and DHFR, indicating their potential as effective anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor and Antimicrobial Applications

The structural analogues of this compound have shown promising antitumor activities. Various derivatives have been synthesized to explore their potential as antitumor agents, with some demonstrating significant inhibitory effects on tumor cell growth in culture. These findings suggest the therapeutic potential of these compounds in cancer treatment. Additionally, the antimicrobial activities of certain derivatives have been investigated, indicating their potential in treating infections caused by pathogens with compromised immune systems. For example, Gangjee et al. (2007) discussed the design and synthesis of antifolates as potential DHFR inhibitors and antitumor agents, underscoring the relevance of these compounds in addressing cancer and opportunistic infections (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Structural Analysis and Crystallography

Structural analysis and crystallography studies of related compounds provide insights into their molecular conformations and interactions with biological targets. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. Subasri et al. (2016) conducted crystal structure analyses of closely related compounds, offering valuable information on their molecular configurations and potential interactions with enzymatic targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-2-29-25(31)24-23(20-10-6-7-11-21(20)33-24)28-26(29)34-16-22(30)27-17-12-14-19(15-13-17)32-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLOGXXWAPFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

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